Cas no 115743-49-2 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'R,9'R,9'aR)-5-[[2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)-3-O-methyl-b-D-ribo-hexopyranosyl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI))
115743-49-2 structure
Product Name:2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'R,9'R,9'aR)-5-[[2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)-3-O-methyl-b-D-ribo-hexopyranosyl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
Numéro CAS:115743-49-2
Le MF:C56H88O19
Mégawatts:1065.28654003143
CID:147388
PubChem ID:163974
Update Time:2025-04-19
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'R,9'R,9'aR)-5-[[2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)-3-O-methyl-b-D-ribo-hexopyranosyl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'R,9'R,9'aR)-5-[[2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)-3-O-methyl-b-D-ribo-hexopyranosyl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)
- periplocoside B
- 2H-Pyran-3(6H)-one, 2-(((3beta,20S)-20-((5-((2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl)-3-O-methyl-beta-D-ribo-hexopyranosyl)oxy)tetrahydro-4-methoxy-6,9'-dimethylspiro(2H-pyran-2,3'(4'H)-(7H)pyrano(3,4-c)(1,2,5)trioxepin)-7'-yl)oxy)-17-hydroxypregn-5-en-3-yl)oxy)-4-methoxy-6-methyl-, (3'S-(3'alpha(4S*,5S*,6S*),5'abeta,7'alpha(6S*),9'alpha,9'aalpha))-
- 115743-49-2
- 6-[[17-hydroxy-17-[1-[5'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one
-
- Piscine à noyau: 1S/C56H88O19/c1-28-21-39(60-9)48(58)52(65-28)70-35-15-18-53(7)34(22-35)13-14-36-37(53)16-19-54(8)38(36)17-20-56(54,59)33(6)69-44-25-42-51(31(4)68-44)74-75-55(27-64-42)26-43(63-12)50(32(5)73-55)72-46-24-41(62-11)49(30(3)67-46)71-45-23-40(61-10)47(57)29(2)66-45/h13,21,28-33,35-38,40-47,49-52,57,59H,14-20,22-27H2,1-12H3
- La clé Inchi: LPSOSXGOHMUVDT-UHFFFAOYSA-N
- Sourire: OC1(C(C)OC2CC3C(C(C)O2)OOC2(CC(C(C(C)O2)OC2CC(C(C(C)O2)OC2CC(C(C(C)O2)O)OC)OC)OC)CO3)CCC2C3CC=C4CC(CCC4(C)C3CCC21C)OC1C(C(=CC(C)O1)OC)=O
Propriétés calculées
- Qualité précise: 1064.59214
- Masse isotopique unique: 1064.592
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 75
- Nombre de liaisons rotatives: 13
- Complexité: 2060
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 26
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.3
- Surface topologique des pôles: 205Ų
Propriétés expérimentales
- Dense: 1.27
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.563
- Le PSA: 205.21
2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'R,9'R,9'aR)-5-[[2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)-3-O-methyl-b-D-ribo-hexopyranosyl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI) Littérature connexe
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
115743-49-2 (2H-Pyran-3(6H)-one,2-[[(3b,20S)-20-[[(2S,4R,5R,5'aR,6R,7'R,9'R,9'aR)-5-[[2,6-dideoxy-4-O-(2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)-3-O-methyl-b-D-ribo-hexopyranosyl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-7'-yl]oxy]-17-hydroxypregn-5-en-3-yl]oxy]-4-methoxy-6-methyl-,(6R)- (9CI)) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
NewCan Biotech Limited
Membre gold
Fournisseur de Chine
Réactif
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot